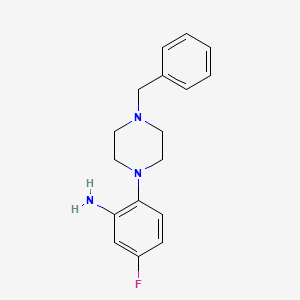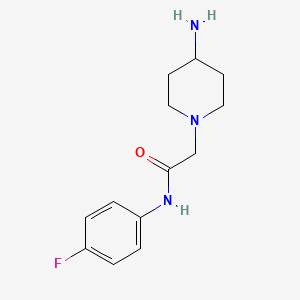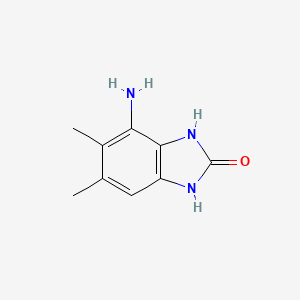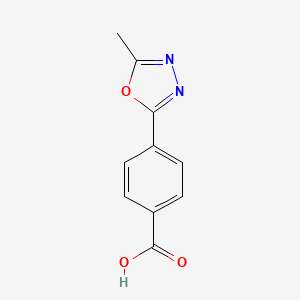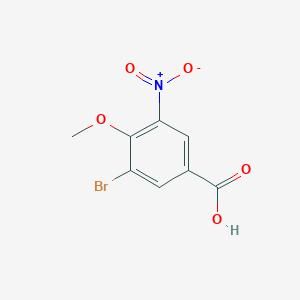![molecular formula C13H9NO B1287924 Benzo[f]isoquinolin-4(3H)-one CAS No. 30081-63-1](/img/structure/B1287924.png)
Benzo[f]isoquinolin-4(3H)-one
Übersicht
Beschreibung
Benzo[f]isoquinolin-4(3H)-one (BFIQ) is a heterocyclic aromatic organic compound that is widely used in scientific research. It is a member of the isoquinoline family and can be used as a precursor in the synthesis of a variety of organic compounds. BFIQ is also known to have a variety of biochemical and physiological effects that make it an interesting compound for further research.
Wissenschaftliche Forschungsanwendungen
Aggregation Enhanced Emission and Solid State Emission
- A study by Srivastava, Singh, & Mishra (2016) explored the properties of 1,8-naphthalimide based compounds, including derivatives of Benzo[f]isoquinolin-4(3H)-one. These compounds exhibit aggregation-enhanced emission and have potential applications in nanoaggregate formation and photophysical properties.
Synthesis Techniques
- Aksenov et al. (2009) developed a method for synthesizing 4H-benzo[de]isoquinolin-4-ones, demonstrating the versatility of this compound in synthetic chemistry.
- Chang et al. (2010) reported a novel synthesis method for 6,10b-diarylhexahydrobenzo[f]isoquinoline, highlighting the compound's potential in synthetic pathways and rearrangement reactions catalyzed by boron trifluoride etherate.
Catalytic Applications
- The work of Zhong et al. (2020) presented a gold(I)-catalyzed method for preparing 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, indicating the utility of this compound in catalysis and cycloaddition reactions.
Green Chemistry
- Kumar et al. (2015) explored a green, catalyst-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, showcasing the environmentally friendly applications of derivatives of this compound.
Therapeutic Research
- Danao et al. (2021) provided insights into the pharmacological importance of Isoquinoline derivatives, including this compound, in treating various diseases like anti-fungal, anti-Parkinsonism, and anti-tumoral conditions.
Molecular Synthesis and Characterization
- Lu & He (2012) conducted a study on the one-step ring closure reaction of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a] -isoquinolin-7-one, providing valuable information on the molecular synthesis and characterization of derivatives.
Antitumor Activity
- Mukherjee et al. (2010) investigated the antitumor activity of 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a derivative of this compound, highlighting its potential in cancer treatment.
Wirkmechanismus
Target of Action
The primary targets of Benzo[f]isoquinolin-4(3H)-one are yet to be identified . The compound is part of the isoquinolone family, which is known for its diverse biological activities, suggesting that it may interact with multiple targets .
Mode of Action
It is known that isoquinolones can interact with their targets through various mechanisms, such as c-h activation and annulation reactions .
Biochemical Pathways
Isoquinolones are known to affect various biochemical pathways, including those involved in the synthesis of other compounds .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Result of Action
Isoquinolones are known to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Biochemische Analyse
Biochemical Properties
Benzo[f]isoquinolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription . This inhibition can result in changes in gene expression and cellular function. Additionally, this compound can induce the production of reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound has been found to localize in the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes .
Eigenschaften
IUPAC Name |
3H-benzo[f]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJINODUNXFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590574 | |
| Record name | Benzo[f]isoquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30081-63-1 | |
| Record name | Benzo[f]isoquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






